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Compound of Interest

Compound Name: (2-Nitroethyl)benzene

Cat. No.: B025157

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and computationally
predicted properties of (2-Nitroethyl)benzene. The data presented is intended to offer a
comprehensive overview for researchers and professionals in the fields of chemistry and drug
development, facilitating a deeper understanding of this compound's physicochemical and
spectroscopic characteristics.

Physicochemical and Spectroscopic Properties: A
Side-by-Side Comparison

The following table summarizes the available experimental data for (2-Nitroethyl)benzene and
provides a context for comparison with computationally derived predictions. While direct
computational values for all properties of this specific molecule are not readily available in
public databases, the provided information serves as a benchmark for researchers conducting
their own computational analyses.
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Property Experimental Value Computational Prediction
Molecular Formula CsHoaNO2[1] CsHsNO2
Molecular Weight 151.16 g/mol [1] 151.16 g/mol
Not readily available. QSAR
] ] models for nitroaromatic
Melting Point 56-58 °C[1]
compounds can be used for
prediction.
Not readily available. QSAR
N ) models for nitroaromatic
Boiling Point 260.5 °C at 760 mmHg[1]
compounds can be used for
prediction.
Not readily available. DFT
) calculations can predict
Density 1.122 g/cm3 at 25°CJ[1]

molecular volume, which can

be correlated with density.

Refractive Index

1.5270 at 20°C (589.3 nm)

Not readily available. Can be
predicted using QSPR models
based on molecular structure.

LogP

2.08

2.10 (XlogP)

Topological Polar Surface Area
(TPSA)

Not experimentally determined

45.8 Az

1H NMR (CDCls, & in ppm)

Aromatic protons: multiplet;
Methylene protons (-CH2-Ph):
triplet; Methylene protons (-
CH2-NO2): triplet.

Predicted spectra can be
generated using software like
ACD/NMR Predictor or by DFT
calculations. The electron-
withdrawing nitro group is
expected to cause a downfield
shift for the adjacent

methylene protons.

13C NMR (CDCls, d in ppm)

Aromatic carbons and two
distinct methylene carbon

signals are expected.

Predicted spectra can be

generated using software like
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ACD/NMR Predictor or by DFT

calculations.

) DFT calculations can predict
Expected peaks for aromatic

C-H stretching, C=C
stretching, and characteristic

IR Spectroscopy (cm~1) ) symmetric N-O stretches are
strong asymmetric and

vibrational frequencies. For

nitroalkanes, asymmetric and

typically observed around

symmetric N-O stretching of
1550 cm~* and 1365 cm™1,

the nitro group. respectively

_ Fragmentation patterns can be
Molecular ion peak [M]* at )
predicted based on
151. Key fragments would )
] ] established rules and
Mass Spectrometry (m/z) likely involve the loss of the )
i ) computational tools that
nitro group (NO2) leading to a ) o
simulate ionization and bond
fragment at m/z 105.
cleavage.

Experimental Protocols

The following are generalized protocols for the experimental determination of the key
properties of (2-Nitroethyl)benzene.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, dry sample
of (2-Nitroethyl)benzene is packed into a capillary tube, which is then placed in the heating
block of the apparatus. The temperature is gradually increased, and the range from the
temperature at which the first drop of liquid appears to the temperature at which the entire
sample is liquid is recorded as the melting point range.

Boiling Point Determination

The boiling point can be determined using a micro boiling point apparatus or by distillation. For
a micro-determination, a small amount of the liquid is placed in a test tube with an inverted
capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles
emerges from the capillary and then, upon cooling, the liquid is drawn back into the capillary, is
recorded as the boiling point.
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Density Measurement

The density of liquid (2-Nitroethyl)benzene can be measured using a pycnometer or a digital
density meter. The mass of a known volume of the substance is determined at a specific
temperature (e.g., 25°C), and the density is calculated by dividing the mass by the volume.

Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbé refractometer. A few
drops of the liquid sample are placed on the prism of the instrument. Light is passed through
the sample, and the angle of refraction is measured. The refractive index is read directly from
the instrument's scale at a specified temperature and wavelength (usually the sodium D-line,
589.3 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of (2-Nitroethyl)benzene is prepared in a deuterated solvent (e.g., CDCI3) and
placed in an NMR tube. For *H NMR, the sample is subjected to a strong magnetic field, and
the absorption of radiofrequency radiation by the hydrogen nuclei is measured. For 13C NMR,
the same principle applies to the carbon-13 nuclei. Chemical shifts (d) are reported in parts per
million (ppm) relative to a standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A thin film of liquid (2-Nitroethyl)benzene is placed between two salt plates (e.g., NaCl or
KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The
sample is irradiated with infrared light, and the absorption of specific frequencies corresponding
to the vibrational modes of the molecule's functional groups is recorded. The resulting
spectrum shows absorption bands as a function of wavenumber (cm=1).

Mass Spectrometry (MS)

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized
and ionized, typically by electron impact (El). The resulting ions and fragment ions are
separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector measures
the abundance of each ion, generating a mass spectrum that shows the relative intensity of
each ion as a function of its m/z value.
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Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the experimental and
computationally predicted properties of a chemical compound like (2-Nitroethyl)benzene.

Experimental Analysis Computational Prediction
Synthesis & Purification Molecular Structure Modeling
\ 4 \ 4 Y Y
Physicochemical Characterization Spectroscopic Analysis Physicochemical Property Prediction Spectroscopic Property Prediction
(MP, BP, Density, RI) (NMR, IR, MS) (QSAR/QSPR) (DFT, etc.)
y ——X
« ..

Comparative Analysis

Model Validation & Refinement

Click to download full resolution via product page

Caption: Workflow for comparing experimental and computational data.

Conclusion
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This guide highlights the importance of integrating both experimental and computational
approaches in the characterization of chemical compounds. While experimental data provides
the ground truth, computational predictions offer valuable insights into molecular properties and
can guide experimental design. For (2-Nitroethyl)benzene, the available experimental data
serves as a crucial reference for validating and refining computational models. As
computational methods continue to advance, the synergy between experimental and in silico
techniques will become increasingly vital in chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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